molecular formula C21H19N3OS B2355148 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide CAS No. 392288-58-3

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide

Cat. No. B2355148
CAS RN: 392288-58-3
M. Wt: 361.46
InChI Key: HTQYMWUJZHWDRS-ZHACJKMWSA-N
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Description

“N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide” is a compound that belongs to the pyrazole family . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of biological and pharmacological activities . They consist of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the use of primary amines as substrates . A novel method for the synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The cycloaddition of cinnamic acid and pyrazolone was achieved by H2SO4 as a catalyst, resulting in pyran cyclization furnished pyrano pyrazole derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

  • Antimicrobial Activity : The synthesis of compounds related to N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide and their antimicrobial properties have been a significant area of study. For instance, Padmavathi et al. (2011) synthesized a class of amido linked bis heterocycles, which included derivatives of cinnamamide, and assessed their antimicrobial activity. They found that some derivatives, particularly the chlorosubstituted imidazolyl cinnamamide, displayed strong antibacterial and antifungal activities (Padmavathi et al., 2011).

  • Anticancer Agents : Research into the potential use of related compounds as anticancer agents has also been conducted. Abdelhamid et al. (2016) synthesized new 3-Heteroarylindoles with structures related to the compound , evaluating their antitumor activity against the MCF-7 human breast carcinoma cell line. Many of the compounds tested showed moderate to high anticancer activity (Abdelhamid et al., 2016).

  • Electrochemical Applications : The application of related compounds in electrochemistry, particularly in corrosion inhibition, has been explored. For example, Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Their findings suggest high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Lgaz et al., 2018).

  • Photovoltaic Devices : The synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices has been researched. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them with different donor segments, investigating their optical properties and photovoltaic performance (Zhou et al., 2010).

Future Directions

Pyrazole derivatives have shown promise in various fields, including medicinal chemistry . Their wide range of biological activities makes them interesting targets for future research. The development of new synthetic methodologies for pyrazole derivatives is an important area of organic chemistry .

properties

IUPAC Name

(E)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-6-5-9-17(12-15)24-21(18-13-26-14-19(18)23-24)22-20(25)11-10-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYMWUJZHWDRS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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